molecular formula C10H12ClHgNO3 B14639985 Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury CAS No. 53720-11-9

Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury

Cat. No.: B14639985
CAS No.: 53720-11-9
M. Wt: 430.25 g/mol
InChI Key: OIYBOEWKVJLLLG-UHFFFAOYSA-M
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Description

Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 3-methoxy-3-(2-nitrophenyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury typically involves the reaction of mercury(II) chloride with 3-methoxy-3-(2-nitrophenyl)propyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing species.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions to replace the chloro group.

Major Products

    Oxidation: Products may include mercury oxides or other oxidized mercury species.

    Reduction: The major product would be the corresponding amino derivative.

    Substitution: The products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.

    Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom can form strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can affect various molecular pathways, leading to potential toxic effects.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Another organomercury compound with significant biological activity.

    Ethylmercury: Similar in structure but with an ethyl group instead of the 3-methoxy-3-(2-nitrophenyl)propyl group.

    Phenylmercury: Contains a phenyl group bonded to mercury.

Uniqueness

Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury is unique due to the presence of the 3-methoxy-3-(2-nitrophenyl)propyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

53720-11-9

Molecular Formula

C10H12ClHgNO3

Molecular Weight

430.25 g/mol

IUPAC Name

chloro-[3-methoxy-3-(2-nitrophenyl)propyl]mercury

InChI

InChI=1S/C10H12NO3.ClH.Hg/c1-3-10(14-2)8-6-4-5-7-9(8)11(12)13;;/h4-7,10H,1,3H2,2H3;1H;/q;;+1/p-1

InChI Key

OIYBOEWKVJLLLG-UHFFFAOYSA-M

Canonical SMILES

COC(CC[Hg]Cl)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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